molecular formula C10H13N5O3 B027862 N(2)-Tetrahydropyranyl-7-hydroxyguanine CAS No. 107550-41-4

N(2)-Tetrahydropyranyl-7-hydroxyguanine

Cat. No. B027862
M. Wt: 251.24 g/mol
InChI Key: WROXEVOGBLPWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-Tetrahydropyranyl-7-hydroxyguanine (THP-G) is a derivative of guanine, an important component of DNA and RNA. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties. In

Scientific Research Applications

N(2)-Tetrahydropyranyl-7-hydroxyguanine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N(2)-Tetrahydropyranyl-7-hydroxyguanine also exhibits antiviral activity against herpes simplex virus and human cytomegalovirus. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Mechanism Of Action

The mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis and the induction of oxidative stress. N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to bind to DNA and RNA, leading to the disruption of their structure and function. It also induces the production of reactive oxygen species, which can cause damage to cellular components and trigger cell death pathways.

Biochemical And Physiological Effects

N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of oxidative stress, and the activation of cell death pathways. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK and NF-κB pathways.

Advantages And Limitations For Lab Experiments

N(2)-Tetrahydropyranyl-7-hydroxyguanine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively non-toxic and has low immunogenicity, making it suitable for in vivo studies. However, N(2)-Tetrahydropyranyl-7-hydroxyguanine has some limitations, including its low bioavailability and rapid metabolism in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of N(2)-Tetrahydropyranyl-7-hydroxyguanine, including the optimization of its synthesis and formulation for improved bioavailability and therapeutic efficacy. Further studies are needed to elucidate the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases. In addition, the development of novel derivatives of N(2)-Tetrahydropyranyl-7-hydroxyguanine may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, N(2)-Tetrahydropyranyl-7-hydroxyguanine is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and biological properties make it an attractive target for further research and development. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production. Future studies are needed to fully understand the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases.

Synthesis Methods

The synthesis of N(2)-Tetrahydropyranyl-7-hydroxyguanine involves the protection of the amino group of guanine with tetrahydropyranyl (THP) and the subsequent hydroxylation of the 7-position using a palladium-catalyzed reaction. The resulting compound is purified through column chromatography to obtain pure N(2)-Tetrahydropyranyl-7-hydroxyguanine. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production.

properties

CAS RN

107550-41-4

Product Name

N(2)-Tetrahydropyranyl-7-hydroxyguanine

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

7-hydroxy-2-(oxan-2-ylamino)-1H-purin-6-one

InChI

InChI=1S/C10H13N5O3/c16-9-7-8(11-5-15(7)17)13-10(14-9)12-6-3-1-2-4-18-6/h5-6,17H,1-4H2,(H2,12,13,14,16)

InChI Key

WROXEVOGBLPWDQ-UHFFFAOYSA-N

Isomeric SMILES

C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O

SMILES

C1CCOC(C1)NC2=NC3=C(C(=O)N2)N(C=N3)O

Canonical SMILES

C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O

synonyms

N(2)-tetrahydropyranyl-7-hydroxyguanine

Origin of Product

United States

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